![molecular formula C15H23ClN2O5S B2896518 N-(3-吗啉基丙基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺盐酸盐 CAS No. 97498-41-4](/img/structure/B2896518.png)

N-(3-吗啉基丙基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

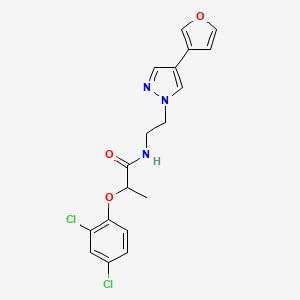

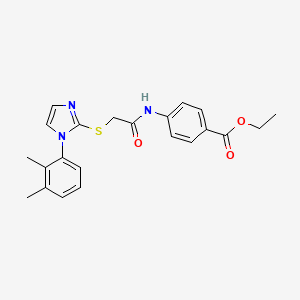

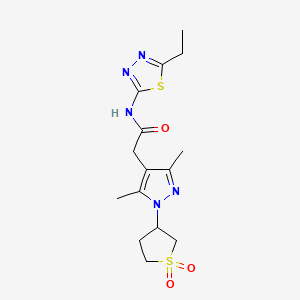

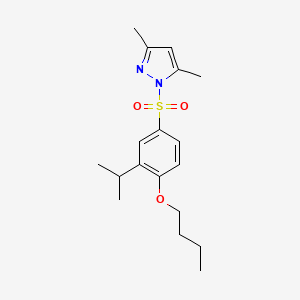

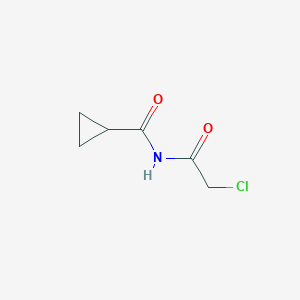

“N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride” is a sulfonamide compound. Sulfonamides are a group of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . In the case of aromatic sulfonamides, the fully optimized most stable conformers possess characteristic L-shape structure stabilized via intramolecular hydrogen bonding system of the N–H···N type .科学研究应用

酶抑制和抗菌活性

- 酶抑制特性: 一项研究报告了 N-芳基-2,3-二氢苯并[1,4]二噁英-6-磺酰胺及其衍生物的合成,它们对丁酰胆碱酯酶 (BChE) 和乙酰胆碱酯酶 (AChE) 表现出中等的活性,对脂氧合酶酶表现出良好的活性。这些化合物还对选定的细菌和真菌物种表现出抗菌活性 (Irshad 等人,2019)。

分子对接研究

- 分子对接研究: 另一项研究重点是合成类似的化合物,并通过计算对接评估它们与 BChE、AChE 和脂氧合酶等酶的相互作用。这项研究突出了磺酰胺在酶抑制中的重要性 (Irshad,2018)。

抗真菌和抗癌特性

- 抗菌和抗真菌作用: 一项关于合成新型磺酰胺和氨基甲酸酯的研究表明,大多数化合物表现出良好的抗菌活性,特定的衍生物表现出有效的抗真菌作用 (Janakiramudu 等人,2017)。

- 抗癌活性: 关于合成 6-芳基、8-芳基和 8-芳基-6-氯-2-吗啉基-1,3-苯并恶嗪的研究表明,它们对 PI3K 和 DNA-PK 具有潜在活性,这些酶与癌细胞增殖有关。该系列中的一些化合物对肾癌细胞表现出很强的抗增殖活性,表明它们在癌症治疗中的效用 (Morrison 等人,2016)。

α-葡萄糖苷酶和乙酰胆碱酯酶抑制剂

- α-葡萄糖苷酶和乙酰胆碱酯酶抑制剂: 一项研究合成了含有苯并二氧杂环和乙酰胺部分的新型磺酰胺,这些磺酰胺对酵母 α-葡萄糖苷酶表现出显着的抑制活性,对 AChE 的活性较弱。这表明在管理糖尿病和神经系统疾病方面具有潜在应用 (Abbasi 等人,2019)。

安全和危害

While the specific safety and hazards of “N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride” are not detailed in the retrieved papers, it’s important to note that sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

作用机制

Target of Action

The primary targets of this compound are likely to be enzymes such as dipeptidyl peptidase-IV (DPP-4) and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including glucose metabolism and fluid balance .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in the biochemical pathways that these enzymes are involved in .

Biochemical Pathways

The inhibition of DPP-4 can affect the incretin pathway, which is involved in the regulation of insulin secretion . Similarly, the inhibition of carbonic anhydrase can impact various physiological processes, including respiration and the transport of carbon dioxide and oxygen .

Pharmacokinetics

They are well-absorbed in the gastrointestinal tract and widely distributed throughout the body .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific target and pathway involved. For instance, the inhibition of DPP-4 can lead to increased insulin secretion, potentially helping to regulate blood glucose levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may affect the compound’s ability to bind to its targets or may alter its pharmacokinetic properties .

属性

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S.ClH/c18-23(19,16-4-1-5-17-6-8-20-9-7-17)13-2-3-14-15(12-13)22-11-10-21-14;/h2-3,12,16H,1,4-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQCVOYXBOVFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896435.png)

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)

![N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2896451.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2896452.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B2896453.png)

![N-[4-(acetylamino)phenyl]-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2896456.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2896457.png)